イソシアノシクロプロパン

概要

説明

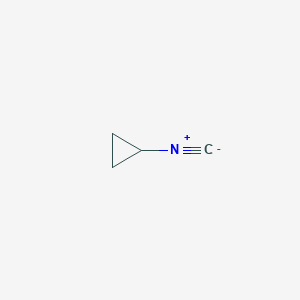

Cyclopropyl isocyanide is an organic compound with the chemical formula C3H5N. It is a colorless and flammable liquid that has a pungent odor and is soluble in most organic solvents. Cyclopropyl isocyanide is an important building block in organic synthesis and is used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

科学的研究の応用

マイクロ波分光法

イソシアノシクロプロパンは、マイクロ波分光法を用いて広範に研究されてきました . イソシアノシクロプロパンの通常の同位体種とその3つのユニークな単置換13C同位体種のマイクロ波スペクトルは、その自然な同位体存在量で調べられています . この研究は、イソシアノシクロプロパンの構造とπ共役についての貴重な知見を提供しています .

構造解析

イソシアノシクロプロパンの構造パラメータは、広範な研究を通じて決定されています . これらのパラメータには、結合長と結合角が含まれており、化合物の化学的挙動を理解するために不可欠です .

フロンティア分子軌道モデル

イソシアノシクロプロパンの構造パラメータは、シクロプロピル環のπ共役に関するフロンティア分子軌道モデルの観点から解釈されています . このモデルは、化合物の電子構造とその反応性を理解するのに役立ちます .

同位体存在量研究

イソシアノシクロプロパンとその同位体種は、同位体存在量の研究に使用されてきました . これらの研究は、さまざまな同位体の自然存在量とそのさまざまな化学反応における役割についての洞察を提供します .

高度な触媒

イソシアノシクロプロパンの高度な触媒における使用に関する特定の研究はありませんが、さまざまな化学化合物で調製できる官能基化ナノ粒子は、高度な触媒に使用されてきました . 将来の研究では、この分野におけるイソシアノシクロプロパンの可能性を探求できる可能性があります。

薬物送達

同様に、官能基化ナノ粒子は、薬物送達システムで使用されてきました . イソシアノシクロプロパンはこの文脈で具体的に言及されていませんが、そのユニークな特性により、薬物送達アプリケーションにおける将来の研究の候補になる可能性があります。

Safety and Hazards

将来の方向性

The SN2 nucleophilic substitution reaction is a vital organic transformation used for drug and natural product synthesis . Isocyanides, including Cyclopropyl isocyanide, act as versatile nucleophiles in SN2 reactions with alkyl halides . This yields highly substituted secondary amides through in situ nitrilium ion hydrolysis introducing an alternative bond break compared to classical amide synthesis . This novel 3-component process accommodates various isocyanide and electrophile structures, functional groups, scalability, late-stage drug modifications, and complex compound synthesis . This reaction greatly expands chemical diversity, nearly doubling the classical amid coupling’s chemical space .

作用機序

Target of Action

Isocyanocyclopropane, also known as Cyclopropyl Isocyanide, is a chemical compound with the molecular formula C4H5N The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of Isocyanocyclopropane involves its interaction with its targets, leading to various changes at the molecular level. The compound has a unique structure, with a linear C–N≡C group inclined at an angle of 123.4±0.6° to the plane of the ring . This structure may influence its interaction with its targets.

Biochemical Pathways

Cyclopropanes are part of larger molecular structures that possess a wide range of biological properties , suggesting that Isocyanocyclopropane might interact with various biochemical pathways

生化学分析

Biochemical Properties

Cyclopropyl isocyanide has been found to participate in various biochemical reactions. It acts as a versatile nucleophile in SN2 reactions with alkyl halides . This unique reactivity is attributed to its isocyanide group, which enables diverse radical and multicomponent reactions .

Molecular Mechanism

Cyclopropyl isocyanide’s molecular mechanism of action is largely based on its isocyanide group. It acts as a versatile nucleophile in SN2 reactions, forming highly substituted secondary amides through in situ nitrilium ion hydrolysis . This introduces an alternative bond break compared to classical amide synthesis .

Metabolic Pathways

Isocyanides have been found to covalently modify essential metabolic enzymes involved in the fatty acid biosynthetic process and the hexosamine pathway .

Transport and Distribution

The unique reactivity of isocyanides suggests that they may interact with various biomolecules within the cell .

Subcellular Localization

Given its unique reactivity, it is likely that it interacts with various biomolecules within different compartments of the cell .

特性

IUPAC Name |

isocyanocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-5-4-2-3-4/h4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIXWJQKUQVEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374122 | |

| Record name | Isocyanocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58644-53-4 | |

| Record name | Isocyanocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of cyclopropyl isocyanide?

A1: Cyclopropyl isocyanide is a cyclic compound with the molecular formula C4H5N [, ]. Its structure consists of a three-membered cyclopropyl ring directly attached to an isocyanide functional group (-N≡C). The microwave spectrum and dipole moment of cyclopropyl isocyanide have been studied [].

Q2: How does the structure of cyclopropyl isocyanide relate to its fragmentation behavior?

A2: Studies using metastable transitions and translational energy release from fragmentation patterns suggest that energized [C4H5N]+˙ ions derived from cyclopropyl isocyanide decompose from a mixture of two distinct structures []. This is in contrast to several other precursors forming [C4H5N]+˙ ions, which appear to decompose from a common structure or mixture.

Q3: Can cyclopropyl isocyanide be used in the synthesis of other compounds?

A3: Yes, α-metalated cyclopropyl isocyanides, specifically 1-lithiocyclopropyl isocyanides, react with carbonyl compounds to yield 2-oxazoline-4-spirocyclopropanes [, ]. These spirocyclic compounds serve as valuable intermediates and can be further hydrolyzed under acidic or basic conditions to produce (1-aminocyclopropyl)methanols or N-[1-(hydroxymethyl)cyclopropyl]formamides, respectively. These products can be subsequently transformed into 2-substituted cyclobutanones.

Q4: Are there any known metal complexes involving cyclopropyl isocyanide?

A4: Yes, the complex [(cyclopropyl isocyanide)Cr(CO)5] has been synthesized and characterized []. This complex demonstrates the ability of cyclopropyl isocyanide to act as a ligand, coordinating to transition metals like chromium.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

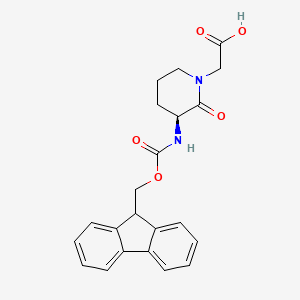

![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)

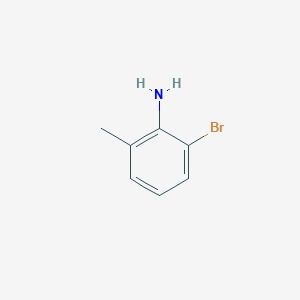

![(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)

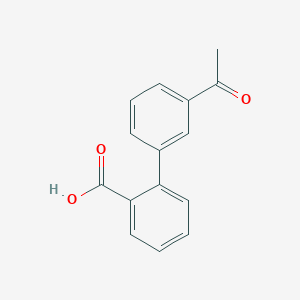

![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)

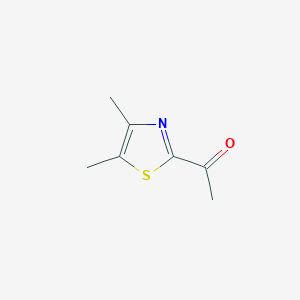

![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)

![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)